ASN001
Description
ASN001 is a compound with distinct therapeutic profiles depending on the developer. Two primary versions exist:
- Asana Biosciences (USA): this compound is a novel, non-steroidal, selective CYP17 lyase inhibitor for metastatic castration-resistant prostate cancer (mCRPC). It inhibits adrenal testosterone synthesis without requiring corticosteroid co-administration, addressing a key limitation of existing therapies .
- Auson Biopharma (China): this compound is a non-selective β-adrenoceptor blocker repurposed for infantile hemangioma and glaucoma. It has completed Phase I trials in China and is under Phase II evaluation .
This article focuses on Asana Biosciences' this compound (CYP17 inhibitor) due to its advanced clinical development and relevance to oncology.
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASN001; ASN-001; AS N001. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features
Clinical Efficacy (Phase I/II Data)
- PSA Response : In treatment-naïve mCRPC patients, 40% achieved ≥50% PSA reduction, with disease stabilization lasting ≥18 months .
Comparison with Similar Compounds in mCRPC
Structural and Functional Analogs
| Compound | Mechanism | Administration | Corticosteroid Required? | PSA Response (≥50%) | Common AEs |
|---|---|---|---|---|---|
| This compound | CYP17 lyase inhibitor | Oral | No | 40% | Fatigue, constipation, nausea |
| Abiraterone | CYP17A1/17,20-lyase inhibitor | Oral | Yes (prednisone) | 35–40% | Hypertension, hypokalemia, edema |
| Enzalutamide | Androgen receptor antagonist | Oral | No | 54% | Fatigue, seizures, hypertension |
| Ra-223 (Xofigo) | α-emitting radiopharmaceutical | Intravenous | No | N/A | Thrombocytopenia, diarrhea, bone pain |
Key Findings :
- This compound vs. Abiraterone : this compound eliminates corticosteroid dependency, reducing metabolic and cardiovascular risks . However, abiraterone has broader clinical validation in late-stage mCRPC.
- This compound vs. Enzalutamide : Both are oral and corticosteroid-free, but enzalutamide has superior PSA response rates at the expense of neurological AEs (e.g., seizures) .
- This compound vs. Ra-223 : Ra-223 targets bone metastases but requires IV administration and has hematologic toxicity risks .
Pharmacokinetic Comparison
| Parameter | This compound | Abiraterone | Enzalutamide |
|---|---|---|---|
| Bioavailability | >80% | ~88% | ~85% |
| Half-life (hr) | 12–15 | 12–15 | 5.8–6.8 |
| Dosing Frequency | Once daily | Once daily | Once daily |
Advantage : this compound’s pharmacokinetics align with abiraterone but with improved selectivity and tolerability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
